

Application Notes and Protocols: Bremelanotide for Female Sexual Dysfunction Research

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Compound of Interest

Compound Name: *Bremelanotide*

Cat. No.: *B069708*

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Audience: Researchers, scientists, and drug development professionals.

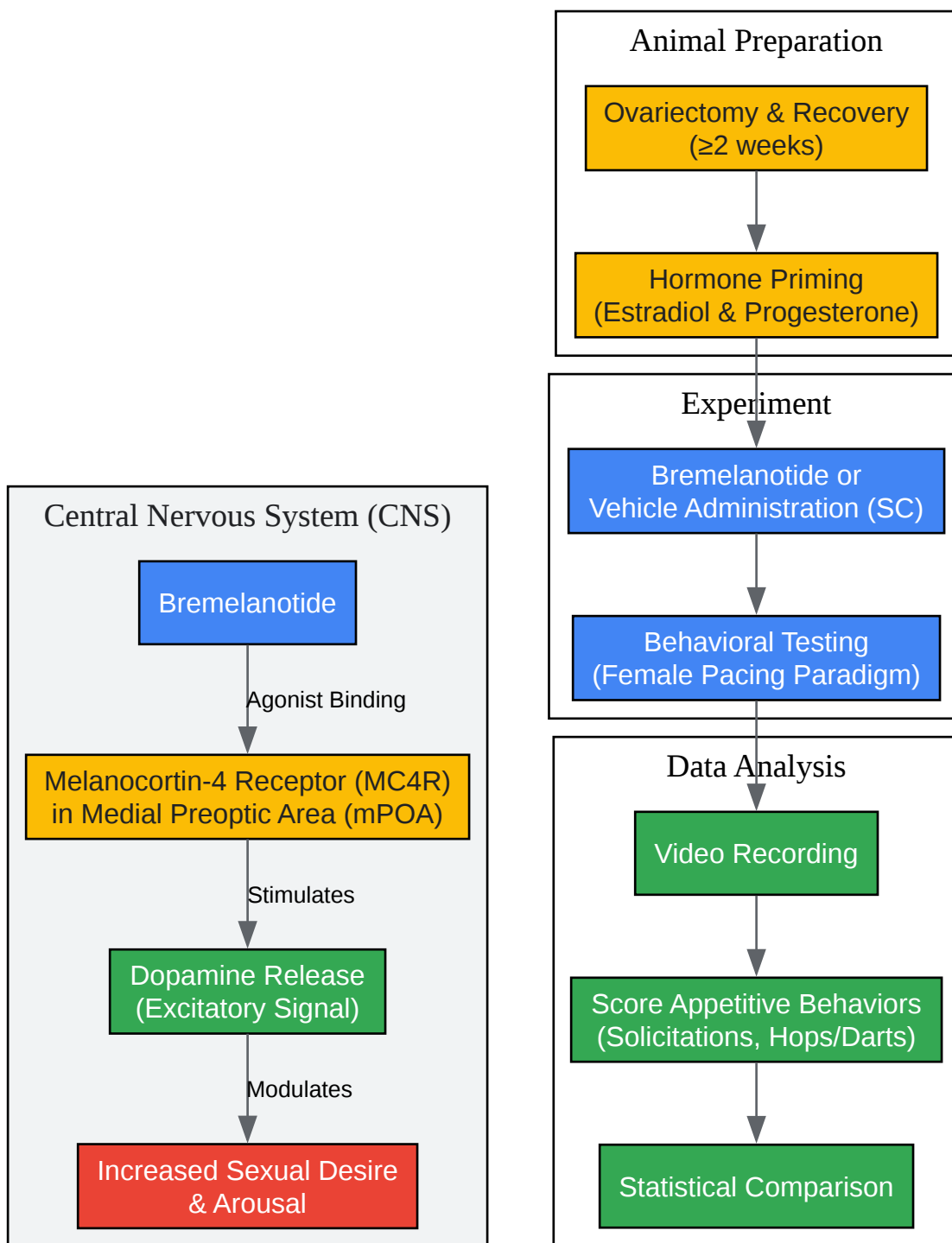
Introduction

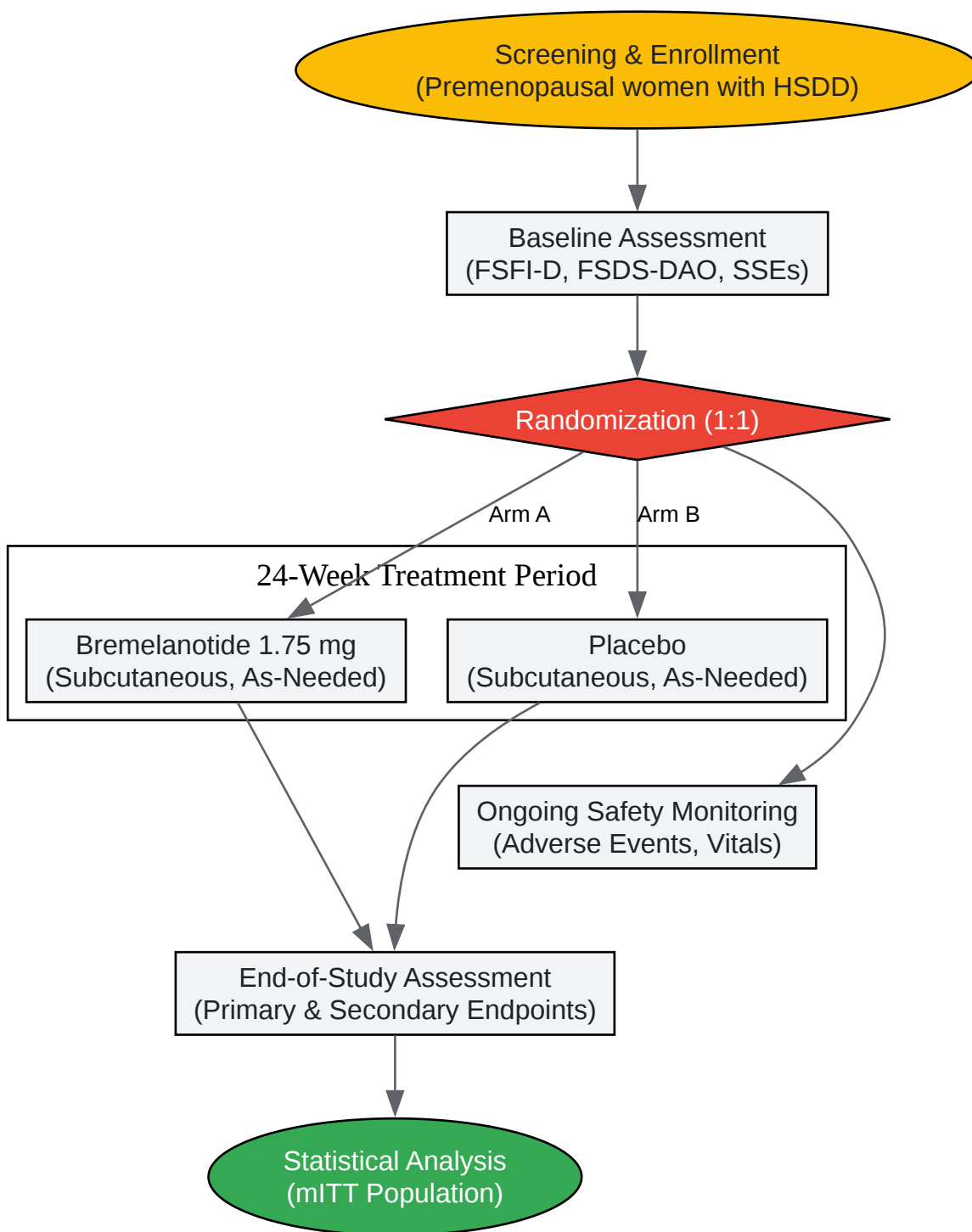
Bremelanotide is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α -MSH) and acts as a melanocortin receptor agonist.[1][2] It is approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[3][4] Unlike treatments that target the vascular system, **bremelanotide**'s mechanism is centrally mediated.[5] It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect primarily attributed to its action on the melanocortin-4 receptor (MC4R). These receptors are expressed in many areas of the central nervous system, including the medial preoptic area (mPOA) of the hypothalamus, a region critical for modulating female sexual behavior.

The proposed mechanism involves **bremelanotide** binding to presynaptic MC4Rs in the mPOA, which stimulates the release of dopamine. Dopamine is a key excitatory neurotransmitter in the brain's reward and pleasure systems, and its enhanced signaling is believed to increase sexual desire and arousal. Preclinical and clinical studies have demonstrated its efficacy in increasing appetitive sexual behaviors and improving self-reported measures of sexual desire and distress.

Mechanism of Action: Signaling Pathway

Bremelanotide's primary mechanism for treating HSDD is believed to be the activation of the MC4R in the central nervous system, leading to downstream effects on neurotransmitter pathways.





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